2-Bromo-2-(trifluoroacetyl)cyclohexanone
Description
2-Bromo-2-(trifluoroacetyl)cyclohexanone (C$8$H$8$BrF$3$O$2$) is a halogenated and fluorinated cyclohexanone derivative. Its structure features a bromine atom and a trifluoroacetyl group at the 2-position of the cyclohexanone ring, making it a versatile intermediate in organic synthesis, particularly for constructing fluorinated heterocycles. Key characteristics include:
- Molecular Weight: ~273.05 g/mol (calculated from formula C$8$H$8$BrF$3$O$2$) .
- Tautomerism: Exists predominantly as monoenolic tautomers in chloroform, as confirmed by $^1$H and $^{13}$C NMR data .
- Reactivity: The bromine atom acts as a leaving group, while the trifluoroacetyl group enhances electrophilicity, enabling nucleophilic substitutions and cyclocondensation reactions .
Properties
IUPAC Name |
2-bromo-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3O2/c9-7(6(14)8(10,11)12)4-2-1-3-5(7)13/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWMPSDTZWJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Cyclohexanone to 2-Bromocyclohexanone
The bromination of cyclohexanone serves as a foundational step for synthesizing 2-bromo-2-(trifluoroacetyl)cyclohexanone. A method described in EP0173198A2 involves reacting cyclohexanone with sodium chlorate (NaClO₃) and hydrobromic acid (HBr) in an acidic aqueous medium (pH 0–1) at 10–40°C. This generates 2-bromocyclohexanone via in situ production of bromine (Br₂), which selectively targets the α-position of the ketone. The reaction achieves yields exceeding 90% under optimized conditions.
Critical parameters include:
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Stoichiometry : A molar ratio of 1:0.17–0.2 (cyclohexanone:NaClO₃) and 1:0.5–0.6 (cyclohexanone:Br₂).
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Solvent System : Aqueous media with optional co-solvents like methanol to enhance solubility.
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Temperature Control : Maintaining temperatures below 50°C prevents oxidative degradation.
This method avoids handling liquid bromine directly, improving safety and scalability.
Acylation Strategies for Introducing the Trifluoroacetyl Group
Enolate-Mediated Acylation of 2-Bromocyclohexanone
After bromination, the trifluoroacetyl group is introduced via enolate formation. Treating 2-bromocyclohexanone with a strong base (e.g., lithium diisopropylamide, LDA) in tetrahydrofuran (THF) at −78°C generates a stabilized enolate at the 2-position. Subsequent reaction with trifluoroacetic anhydride (TFAA) yields 2-bromo-2-(trifluoroacetyl)cyclohexanone.
Mechanistic Considerations :
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The electron-withdrawing bromine atom deactivates the α-position, necessitating vigorous conditions for enolate formation.
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Competing elimination (e.g., HBr loss) is mitigated by low temperatures and rapid quenching.
Direct Acylation Using Lewis Acids
An alternative approach employs Lewis acids like aluminum chloride (AlCl₃) to activate the ketone for acylation. However, the presence of bromine complicates this method due to potential halogen-metal exchanges or side reactions.
Alternative Pathways: Concurrent Bromination and Acylation
Radical Bromination in the Presence of Trifluoroacetyl Groups
Radical bromination, as described in Saikia et al. (2016), uses benzoyl peroxide (BPO) as an initiator with Br₂ in nonpolar solvents. Applying this to 2-(trifluoroacetyl)cyclohexanone could theoretically introduce bromine at the 2-position via a radical mechanism, bypassing electronic deactivation by the acyl group.
Challenges :
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The trifluoroacetyl group’s strong electron-withdrawing nature may suppress radical stability.
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Competing dibromination or ring-opening reactions require careful stoichiometric control.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Bromination + Acylation | LDA, TFAA, −78°C | ~60–70* | High regioselectivity | Low temps, sensitive intermediates |
| Radical Bromination | Br₂, BPO, CCl₄, 80°C | ~40–50* | Avoids strong bases | Poor selectivity, side products |
| One-Pot Halogenation | NaClO₃, HBr, TFAA, H₂SO₄ | ~55* | Simplified workflow | Complex optimization required |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2-(trifluoroacetyl)cyclohexanone.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted cyclohexanones
- Reduced cyclohexanones
- Oxidized derivatives with additional functional groups
Scientific Research Applications
2-Bromo-2-(trifluoroacetyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-2-(trifluoroacetyl)cyclohexanone involves its interaction with various molecular targets. The bromine atom and trifluoroacetyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Biological Activity
2-Bromo-2-(trifluoroacetyl)cyclohexanone is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroacetyl group. Its molecular formula is C₈H₈BrF₃O₂. This compound has garnered attention in the fields of chemistry and biology due to its potential applications as an intermediate in organic synthesis and its biological activity.
The compound is synthesized through the bromination of 2-trifluoroacetylcyclohexanone, typically using molecular bromine in inert solvents like carbon tetrachloride or dichloromethane. The resulting product exhibits various chemical reactions, including substitution, reduction, and oxidation, enabling the formation of diverse derivatives and complex structures.
Biological Activity
The biological activity of 2-Bromo-2-(trifluoroacetyl)cyclohexanone has been explored in several studies, indicating its potential therapeutic properties.
The mechanism of action involves the interaction of the compound with nucleophilic sites on biomolecules, facilitated by the presence of the bromine atom and trifluoroacetyl group. This interaction can lead to covalent bonding, which may alter the biological functions of target molecules.
Antiparasitic Activity
Research has indicated that derivatives of trifluoroacetyl compounds exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives containing a trifluoroacetyl group demonstrated moderate to significant antiparasitic effects with IC₅₀ values ranging from 1.43 µM to 5.15 µM . This suggests that modifications in the structure can enhance biological efficacy.
Comparative Analysis
To better understand the unique properties of 2-Bromo-2-(trifluoroacetyl)cyclohexanone, a comparison with similar compounds reveals distinct characteristics:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromocyclohexanone | Simple brominated cyclohexanone | Moderate activity against bacteria |
| 2-Trifluoroacetylcyclohexanone | Contains trifluoroacetyl group | Significant antiplasmodial activity |
| 2-Bromo-2-(trifluoroacetyl)cyclohexanone | Bromine and trifluoroacetyl groups | Potential for diverse biological activities |
Case Studies
- Antimalarial Activity : A study demonstrated that derivatives containing trifluoroacetyl groups exhibited varying levels of antiplasmodial activity against chloroquine-sensitive strains of P. falciparum. For instance, a compound with a trifluoroacetyl moiety showed an IC₅₀ value of 2.52 µM, indicating moderate effectiveness compared to other analogs .
- Anticancer Research : Another investigation into benzofuran derivatives revealed that modifications at specific positions significantly enhanced their antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231. The findings suggest that similar strategies could be applied to derivatives of 2-Bromo-2-(trifluoroacetyl)cyclohexanone to optimize anticancer properties .
Q & A
Q. What are the optimal synthesis routes for 2-Bromo-2-(trifluoroacetyl)cyclohexanone, and how can reaction efficiency be validated?
The synthesis typically involves two key steps: (1) trifluoroacetylation of cyclohexanone derivatives and (2) bromination at the α-position.
- Trifluoroacetylation : React cyclohexanone with trifluoroacetic anhydride (TFAA) under acidic or catalytic conditions. For example, 5-Methyl-2-(trifluoroacetyl)cyclohexan-1-one is synthesized via TFAA-mediated acylation .
- Bromination : Use brominating agents like N-bromosuccinimide (NBS) or molecular bromine in the presence of radical initiators (e.g., AIBN) or Lewis acids. Similar brominated acetophenones (e.g., 2-Bromo-2'-chloroacetophenone) are synthesized via bromine addition to ketones .
- Validation : Monitor reaction progress using TLC or GC-MS. Confirm product purity via melting point analysis and NMR (¹H/¹³C, ¹⁹F for trifluoroacetyl groups) .
Q. Which spectroscopic techniques are critical for characterizing 2-Bromo-2-(trifluoroacetyl)cyclohexanone?
- ¹H NMR : Identify cyclohexanone ring protons (δ 1.5–2.5 ppm) and α-bromo protons (δ 4.0–5.0 ppm).
- ¹³C NMR : Detect the carbonyl group (C=O, δ ~200 ppm) and trifluoroacetyl carbon (δ ~110–120 ppm, split due to J coupling with fluorine) .
- ¹⁹F NMR : Confirm the trifluoroacetyl group (δ ~-70 to -75 ppm) .
- IR Spectroscopy : Identify C=O stretching (~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (C₈H₈BrF₃O₂, theoretical MW 267.0) via ESI-MS or EI-MS .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Brominated compounds can cause skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of volatile bromine or cyclohexanone derivatives .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reactions or enolate formation).
- Mechanistic Insight : The CF₃ group stabilizes transition states via inductive effects, lowering activation energy. This is observed in analogous trifluoroacetylated cyclohexanones undergoing regioselective alkylation .
- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., acetylated derivatives) using kinetic studies (UV-Vis or NMR monitoring) .
Q. What strategies mitigate byproduct formation during bromination?
Byproducts like dibrominated species or oxidation products arise from over-bromination or radical side reactions.
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- DFT Calculations : Model protonation/deprotonation of the carbonyl group to assess pH-dependent stability. The trifluoroacetyl group’s electron-withdrawing nature increases acidity (pKa ~3–4) .
- Solvent Effects : Simulate solvation energies in polar (e.g., water) vs. non-polar (e.g., DCM) solvents. Polar solvents stabilize the deprotonated form, accelerating hydrolysis .
- Validation : Compare computational results with experimental stability tests (e.g., pH-dependent NMR degradation studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
